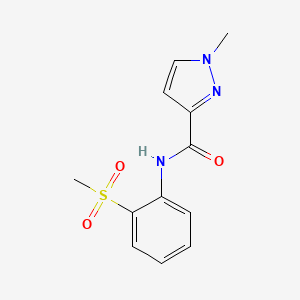
N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound. It contains a total of 31 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of chiral sulfinamides, which are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 17 non-Hydrogen bonds, 10 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 sulfone .作用机制
Target of Action
Similar compounds have been found to inhibit theCyclooxygenase (COX) enzyme , which plays a crucial role in the inflammatory response by converting arachidonic acid to prostaglandins .
Mode of Action
This inhibition could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid cascade , a biochemical pathway that produces prostaglandins from arachidonic acid. By inhibiting the COX enzyme, the compound could disrupt this pathway and reduce the production of prostaglandins, which are known to mediate inflammation, pain, and fever .
Result of Action
The inhibition of the COX enzyme and subsequent disruption of the arachidonic acid cascade could lead to a reduction in inflammation, pain, and fever . This suggests that N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide could have potential applications in the treatment of conditions characterized by these symptoms.
生化分析
Biochemical Properties
N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound’s interaction with cyclooxygenase (COX) enzymes, particularly COX-2, is noteworthy. By binding to the active site of COX-2, this compound inhibits its activity, leading to a decrease in the production of pro-inflammatory mediators .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, the compound can downregulate the expression of pro-inflammatory genes, thereby reducing the inflammatory response. Additionally, it has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of specific enzymes, inhibiting their activity. For instance, its interaction with COX-2 involves the insertion of the methanesulfonyl group into the enzyme’s secondary pocket, forming hydrogen bonds with the active site residues. This binding inhibits the enzyme’s catalytic activity, reducing the production of inflammatory mediators . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes. Over time, the compound may undergo metabolic degradation, leading to a gradual decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where doses above a certain level result in a disproportionate increase in adverse effects. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins. Additionally, it may affect other metabolic pathways by modulating the activity of key regulatory enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins. These factors determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific enzymes and proteins. This subcellular localization is crucial for the compound’s ability to modulate biochemical reactions and cellular processes .
属性
IUPAC Name |
1-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15-8-7-10(14-15)12(16)13-9-5-3-4-6-11(9)19(2,17)18/h3-8H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIFZFQETXLECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535832.png)
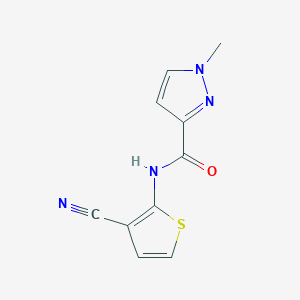
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535840.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535850.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535859.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535861.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6535876.png)
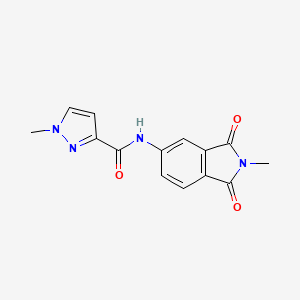

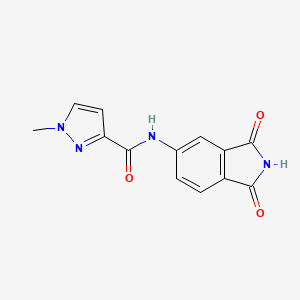
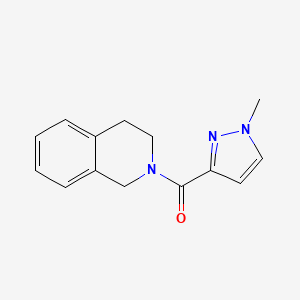
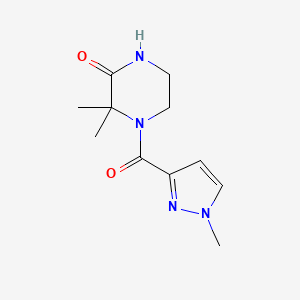
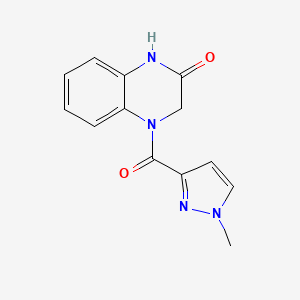
![2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6535921.png)
